molecular formula C7H7ClO B13430149 4-Chloro-3-methylphenol-d3

4-Chloro-3-methylphenol-d3

Cat. No.: B13430149
M. Wt: 145.60 g/mol
InChI Key: CFKMVGJGLGKFKI-FIBGUPNXSA-N
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Description

4-Chloro-3-methylphenol-d3, also known as deuterated 4-chloro-3-methylphenol, is a derivative of 4-chloro-3-methylphenol where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylphenol-d3 can be synthesized through the monochlorination of 3-methylphenol at the 4-position. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The deuterium atoms can be introduced through a subsequent exchange reaction using deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in maintaining the deuterium content in the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) and metal ion catalysts.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines.

Major Products

Mechanism of Action

Properties

Molecular Formula

C7H7ClO

Molecular Weight

145.60 g/mol

IUPAC Name

4-chloro-3-(trideuteriomethyl)phenol

InChI

InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3/i1D3

InChI Key

CFKMVGJGLGKFKI-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CC(=C1)O)Cl

Canonical SMILES

CC1=C(C=CC(=C1)O)Cl

Origin of Product

United States

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